molecular formula C12H11F3N2O B2918512 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 2379993-86-7

3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone

Cat. No. B2918512
CAS RN: 2379993-86-7
M. Wt: 256.228
InChI Key: RQNIVZCOULUIGH-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone, also known as TAK-915, is a small molecule inhibitor of the GABA-A receptor. It has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.

Mechanism Of Action

3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone is a selective negative allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor and decreases its sensitivity to GABA, the primary inhibitory neurotransmitter in the brain. This results in increased excitability of neurons in certain brain regions, which can improve cognitive function.
Biochemical and Physiological Effects:
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and anticonvulsant effects in animal models. In addition, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.

Advantages And Limitations For Lab Experiments

One advantage of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. However, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has a short half-life and requires frequent dosing in animal studies. In addition, the effects of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone on cognitive function may vary depending on the specific brain region and cognitive task being studied.

Future Directions

There are several potential future directions for research on 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of interest is the development of more potent and selective GABA-A receptor modulators. Another area of interest is the investigation of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone in combination with other cognitive enhancers or neuroprotective agents. Finally, clinical trials are needed to determine the safety and efficacy of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone in humans with cognitive disorders.

Synthesis Methods

The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process begins with the preparation of 3,6-dihydro-2H-pyridin-1-amine, which is then reacted with 6-(trifluoromethyl)pyridin-3-yl) methanone to form the desired product. The synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been extensively studied for its potential therapeutic effects in cognitive disorders. Preclinical studies have shown that 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to have anxiolytic and anticonvulsant effects in animal models.

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10-5-4-9(8-16-10)11(18)17-6-2-1-3-7-17/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNIVZCOULUIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2,3,6-Tetrahydropyridine-1-carbonyl)-2-(trifluoromethyl)pyridine

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